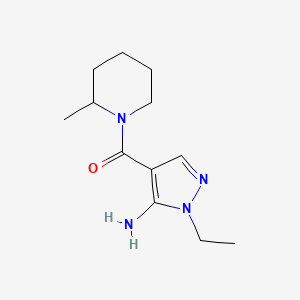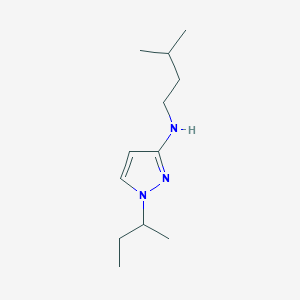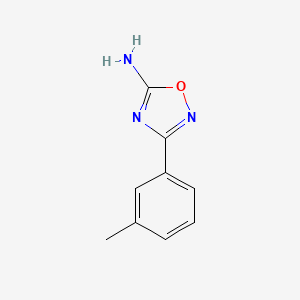
2-(3-Azetidinyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Azetidinyl)ethanamine is a nitrogen-containing heterocyclic compound with the molecular formula C5H12N2. It features a four-membered azetidine ring, which is known for its significant ring strain and unique reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science, due to its distinctive structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is efficient for synthesizing functionalized azetidines but requires careful control of reaction conditions due to the inherent challenges associated with the approach.
Industrial Production Methods
Industrial production of 2-(3-Azetidinyl)ethanamine may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of metal catalysts and optimized reaction conditions to facilitate the formation of the azetidine ring and subsequent functionalization.
Chemical Reactions Analysis
Types of Reactions
2-(3-Azetidinyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
Major products formed from these reactions include various substituted azetidines, amines, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Azetidinyl)ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: The compound is utilized in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2-(3-Azetidinyl)ethanamine involves its interaction with molecular targets, such as enzymes and receptors. The azetidine ring’s ring strain and nitrogen atom contribute to its reactivity, allowing it to participate in various biochemical pathways. These interactions can lead to the modulation of biological processes, making the compound valuable in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 2-(Azetidin-1-yl)ethanamine
- 2-(azetidin-3-yl)ethan-1-amine
Uniqueness
2-(3-Azetidinyl)ethanamine is unique due to its specific ring structure and the position of the ethanamine side chain. This configuration imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a balance of stability and reactivity, which is advantageous in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C5H12N2 |
|---|---|
Molecular Weight |
100.16 g/mol |
IUPAC Name |
2-(azetidin-3-yl)ethanamine |
InChI |
InChI=1S/C5H12N2/c6-2-1-5-3-7-4-5/h5,7H,1-4,6H2 |
InChI Key |
LMDKYZLASPVWHX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-ethoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11733886.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11733894.png)



![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11733910.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11733915.png)
![(2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid](/img/structure/B11733922.png)


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733960.png)
![1-cyclopentyl-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11733968.png)
![1,3-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11733976.png)
